

# Adipic Acid Monoethyl Ester: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: Adipic acid monoethyl ester

Cat. No.: B1208492

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

**Adipic acid monoethyl ester**, a mono-esterified derivative of the dicarboxylic adipic acid, serves as a crucial and versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical transformations, making it an ideal starting material or intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and polymers. This document provides detailed application notes and experimental protocols for the use of **adipic acid monoethyl ester** in organic synthesis.

## Properties and Synthesis

**Adipic acid monoethyl ester** is typically a white to pale orange crystalline solid or powder.<sup>[1]</sup> Key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>
Molecular Weight	174.19 g/mol
CAS Number	626-86-8
Melting Point	28-29 °C
Boiling Point	180 °C at 18 mmHg
Density	0.98 g/mL at 25 °C
Solubility	Soluble in water (50 mg/mL)

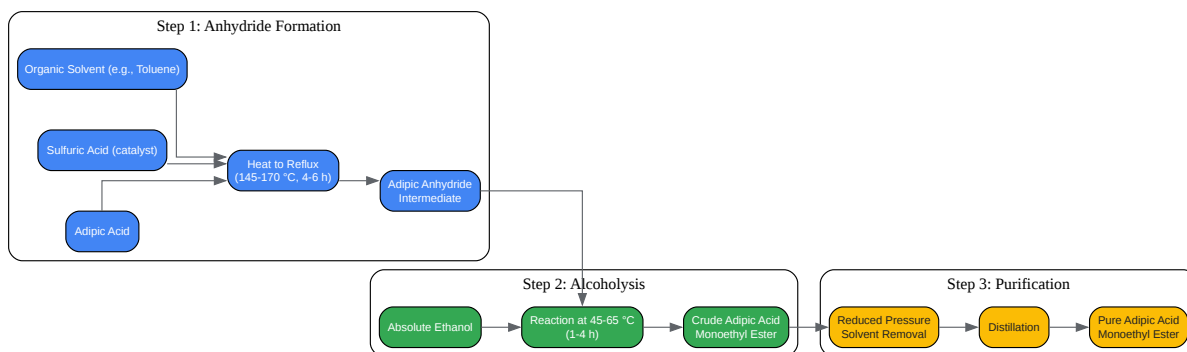
Table 1: Physicochemical Properties of **Adipic Acid Monoethyl Ester**

The synthesis of **adipic acid monoethyl ester** can be achieved through several methods, with the direct esterification of adipic acid being a common approach. A high-yield method involves the initial formation of adipic anhydride, followed by alcoholysis with ethanol. This method effectively minimizes the formation of the diester byproduct.[\[2\]](#)[\[3\]](#)

## Protocol 1: Synthesis of Adipic Acid Monoethyl Ester via Adipic Anhydride

This protocol is adapted from a patented industrial method.[\[2\]](#)[\[3\]](#)

Experimental Workflow for the Synthesis of **Adipic Acid Monoethyl Ester**



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Caption: Workflow for the synthesis of **adipic acid monoethyl ester**.

Materials:

- Adipic acid
- Concentrated sulfuric acid
- Toluene (or another suitable organic solvent)
- Absolute ethanol
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine adipic acid, a catalytic amount of concentrated sulfuric acid, and toluene.
- Heat the mixture to reflux at a temperature of 145-170 °C for 4-6 hours, continuously removing the water that is formed.
- After the reaction is complete, cool the mixture and separate the organic layer.
- To the organic layer, slowly add absolute ethanol.
- Heat the mixture to 45-65 °C for 1-4 hours to facilitate the alcoholysis of the in-situ formed adipic anhydride.
- Remove the toluene under reduced pressure.
- Purify the resulting crude product by vacuum distillation to obtain pure **adipic acid monoethyl ester**.

Quantitative Data:

Parameter	Value	Reference
Molar Yield	96-97%	[2][3]
Product Purity	>99.0%	[2][3]

Table 2: Yield and Purity of **Adipic Acid Monoethyl Ester** Synthesis

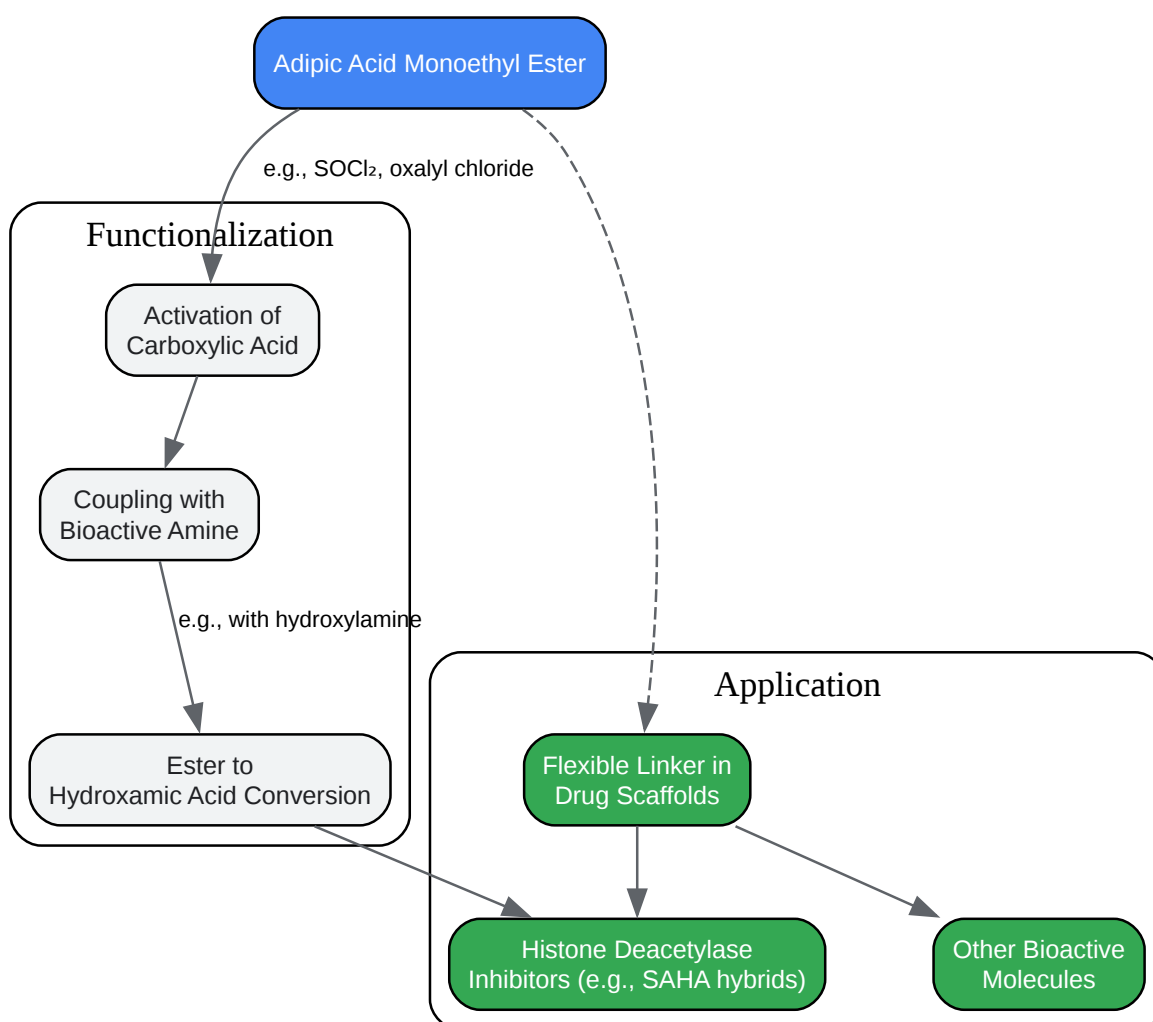
## Applications in the Synthesis of Bioactive Molecules

**Adipic acid monoethyl ester** is a valuable building block for introducing a flexible six-carbon linker into bioactive molecules. This is particularly relevant in the design of inhibitors for enzymes such as histone deacetylases (HDACs), where the linker connects a zinc-binding group to a cap group that interacts with the enzyme surface.

## Application Example: Synthesis of Colchicine-SAHA Hybrids

**Adipic acid monoethyl ester** can be utilized as a precursor for the adipoyl linker in the synthesis of colchicine-suberoylanilide hydroxamic acid (SAHA) hybrids, which are investigated as potential antitumor agents.[4] The synthesis involves the activation of the carboxylic acid moiety of **adipic acid monoethyl ester**, followed by coupling with an appropriate amine, and subsequent conversion of the terminal ester to a hydroxamic acid.

Logical Relationship of **Adipic Acid Monoethyl Ester** as a Building Block



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Caption: Role of **adipic acid monoethyl ester** in synthesis.

## Protocol 2: General Procedure for the Synthesis of an Adipic Acid-Based Hydroxamic Acid

This protocol is a generalized procedure based on standard methods for the synthesis of hydroxamic acids from esters.

Materials:

- **Adipic acid monoethyl ester**
- Oxalyl chloride or thionyl chloride
- A bioactive amine (e.g., a derivative of colchicine)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine or other non-nucleophilic base
- Hydroxylamine hydrochloride
- Sodium methoxide or potassium hydroxide
- Methanol

Procedure:

### Step 1: Amide Bond Formation

- Dissolve **adipic acid monoethyl ester** in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add oxalyl chloride or thionyl chloride to the solution to form the acid chloride. Stir for 1-2 hours at 0 °C.
- In a separate flask, dissolve the bioactive amine and triethylamine in anhydrous DCM.

- Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction with water and extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting amide-ester by column chromatography.

## Step 2: Hydroxamic Acid Formation

- Dissolve the purified amide-ester in methanol.
- In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base such as sodium methoxide or potassium hydroxide in methanol.
- Add the hydroxylamine solution to the amide-ester solution.
- Stir the reaction at room temperature for 12-48 hours, monitoring the progress by TLC or LC-MS.
- Once the reaction is complete, neutralize the mixture with an acidic resin or by careful addition of dilute acid.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the final hydroxamic acid product by recrystallization or column chromatography.

## Conclusion

**Adipic acid monoethyl ester** is a readily accessible and highly useful bifunctional building block in organic synthesis. Its differential reactivity allows for sequential modifications of its carboxylic acid and ester moieties, providing a straightforward route for the introduction of a flexible six-carbon linker in the synthesis of complex target molecules. The protocols and data presented herein demonstrate its utility for researchers in the fields of medicinal chemistry and materials science.

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